4-Butoxy-2-hydroxybenzaldehyde
CAS No.: 52085-13-9
Cat. No.: VC19625492
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52085-13-9 |
|---|---|
| Molecular Formula | C11H14O3 |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 4-butoxy-2-hydroxybenzaldehyde |
| Standard InChI | InChI=1S/C11H14O3/c1-2-3-6-14-10-5-4-9(8-12)11(13)7-10/h4-5,7-8,13H,2-3,6H2,1H3 |
| Standard InChI Key | IIBJCLKHWASJIO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC1=CC(=C(C=C1)C=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
4-Butoxy-2-hydroxybenzaldehyde features a benzene ring substituted with:
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A hydroxyl (-OH) group at position 2.
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A butoxy (-O-C₄H₉) group at position 4.
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An aldehyde (-CHO) group at position 1.
The butoxy chain enhances lipophilicity, while the hydroxyl and aldehyde groups enable hydrogen bonding and electrophilic reactivity .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 194.23 g/mol | |
| Exact Mass | 194.094 g/mol | |
| LogP (Partition Coefficient) | 2.38 | |
| Topological Polar Surface Area | 46.53 Ų |
Spectroscopic Characterization
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NMR (¹H):
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IR:
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O-H stretch: 3200–3400 cm⁻¹.
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C=O stretch: ~1700 cm⁻¹.
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Synthesis Methodologies
Alkylation of 2,4-Dihydroxybenzaldehyde
The most common method involves reacting 2,4-dihydroxybenzaldehyde with butyl bromide in acetone under reflux, using as a base .
Oxidation of p-Cresol Derivatives
Alternative routes involve oxidizing 4-butoxy-2-methylphenol using oxygen or cobalt catalysts . This method is less common due to challenges in regioselectivity .
Chemical Reactivity and Applications
Electrophilic Substitution
The aldehyde group undergoes Friedel-Crafts alkylation and Schiff base formation, enabling synthesis of heterocycles.
Table 2: Representative Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Aldol Condensation | NaOH, ketones | α,β-Unsaturated aldehydes |
| Reductive Amination | , | Benzylamine derivatives |
Applications in Materials Science
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UV Stabilizers: Derivatives like 2,4,6-tri(4'-butoxy-2'-hydroxyphenyl)-triazine are used in polymer coatings to prevent photodegradation.
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Coordination Chemistry: Acts as a ligand for transition metals (e.g., Co, Cu) in catalytic systems .
Industrial and Research Considerations
Scalability Challenges
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Alkylation Method: Requires strict temperature control (0–5°C for exothermic reactions) .
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Purification: Column chromatography or recrystallization in methanol yields >90% purity .
Future Directions
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